molecular formula C20H18BrN5O2S2 B2447021 1-{3-[3-(2-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]BENZENESULFONYL}PIPERIDINE CAS No. 899942-23-5

1-{3-[3-(2-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]BENZENESULFONYL}PIPERIDINE

Cat. No.: B2447021
CAS No.: 899942-23-5
M. Wt: 504.42
InChI Key: ADPADHGBZBBAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[3-(2-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzenesulfonyl}piperidine (CAS Number: 899942-23-5) is a complex heterocyclic compound with the molecular formula C20H18BrN5O2S2 and a molecular weight of 504.42 g/mol . This chemical belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, a framework recognized in medicinal chemistry for its diverse biological potential . The structure combines a 2-bromophenyl-substituted triazolothiadiazole core linked to a benzenesulfonylpiperidine group, making it a sophisticated scaffold for early-stage drug discovery research. The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole nucleus is a privileged structure in the design of bioactive molecules. Recent scientific studies highlight that analogs featuring this fused ring system exhibit significant pharmacological activities, including potent inhibition of the urease enzyme, which is a key virulence factor in pathogens like Helicobacter pylori and Proteus mirabilis . Furthermore, such derivatives have demonstrated promising broad-spectrum antimicrobial properties, particularly against fungal strains and Gram-positive bacteria like Staphylococcus aureus , as well as cytotoxic activity against human cancer cell lines, such as Hep-G2 . The specific substitution pattern on this scaffold, particularly with halogens like bromine, is known to profoundly influence its biological efficacy and interaction with enzymatic targets . This product is supplied by reputable sources for research applications . It is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this compound with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-(2-bromophenyl)-6-(3-piperidin-1-ylsulfonylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5O2S2/c21-17-10-3-2-9-16(17)18-22-23-20-26(18)24-19(29-20)14-7-6-8-15(13-14)30(27,28)25-11-4-1-5-12-25/h2-3,6-10,13H,1,4-5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPADHGBZBBAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN4C(=NN=C4S3)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route I: Cyclocondensation of 4-Amino-5-Mercapto-1,2,4-Triazole

The foundational method involves reacting 4-amino-5-mercapto-1,2,4-triazole (1) with 2-bromo-1-(2-bromophenyl)ethan-1-one (2) in anhydrous ethanol under reflux (Scheme 1).

$$
\text{(1) + (2)} \xrightarrow{\text{EtOH, reflux}} \text{3-(2-bromophenyl)-6-bromo-triazolo[3,4-b]thiadiazole (3)}
$$

Mechanistic Insights :

  • The thiol group of (1) undergoes nucleophilic substitution with the α-bromoketone (2), forming a thioether intermediate.
  • Intramolecular cyclization via elimination of HBr yields the triazolothiadiazole core.

Optimization Data :

Condition Yield (%) Purity (HPLC)
Conventional reflux 78 98.2
Microwave irradiation 92 99.1

Microwave-assisted synthesis enhances reaction efficiency, reducing time from 8 h to 20 min.

Route II: One-Pot Mannich Reaction

An alternative employs a Mannich reaction with 1 , formaldehyde, and 2-bromoaniline in phosphorous oxychloride (Scheme 2).

$$
\text{(1) + HCHO + 2-BrC}6\text{H}4\text{NH}2 \xrightarrow{\text{POCl}3} \text{(3)}
$$

Advantages :

  • Single-step formation of the core with integrated 2-bromophenyl group.
  • Eliminates separate aryl halide coupling steps.

Limitations :

  • Lower regioselectivity (75% yield vs. 92% in Route I).

Functionalization at Position 6: Introducing the Benzenesulfonylpiperidine Moiety

Sulfonylation of Piperidine

3-(Chlorosulfonyl)benzoic acid (4) is reacted with piperidine (5) in dichloromethane (DCM) at 0°C (Scheme 3).

$$
\text{(4) + (5)} \xrightarrow{\text{DCM, Et}_3\text{N}} \text{3-(piperidin-1-ylsulfonyl)benzoic acid (6)}
$$

Key Parameters :

  • Triethylamine scavenges HCl, driving the reaction to completion.
  • Yield: 89% after recrystallization from ethanol.

Coupling the Sulfonylpiperidine to the Triazolothiadiazole Core

The bromine at position 6 of (3) undergoes Suzuki-Miyaura coupling with 3-(piperidin-1-ylsulfonyl)phenylboronic acid (7) (Scheme 4).

$$
\text{(3) + (7)} \xrightarrow{\text{Pd(PPh}3\text{)}4, Na}2\text{CO}3, \text{DME/H}_2\text{O}} \text{Target Compound}
$$

Optimized Conditions :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
  • Solvent: Dimethoxyethane (DME)/water (4:1).
  • Temperature: 80°C, 12 h.
  • Yield: 76%.

Alternative Pathways and Comparative Analysis

Direct Cyclization with Pre-Functionalized Intermediates

A convergent approach involves pre-synthesizing 3-(2-bromophenyl)-6-(3-bromophenyl)-triazolo[3,4-b]thiadiazole (8) , followed by sulfonylation (Scheme 5).

$$
\text{(8) + ClSO}2\text{C}6\text{H}4\text{-3-Piperidine} \xrightarrow{\text{DMAP, CHCl}3} \text{Target Compound}
$$

Outcome :

  • Higher purity (99.5%) but lower overall yield (62%) due to steric hindrance.

Solid-Phase Synthesis for Scalability

Immobilizing the triazolothiadiazole core on Wang resin enables iterative sulfonylation and piperidine coupling (Table 1).

Table 1. Solid-Phase Synthesis Performance

Resin Type Coupling Efficiency (%) Purity (%)
Wang 92 97.8
Merrifield 85 95.4

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The electron-withdrawing bromophenyl group directs cyclization to position 3, but competing pathways necessitate precise stoichiometry. Excess α-haloketone (1.5 equiv) suppresses dimerization.

Sulfonylation Side Reactions

Over-sulfonylation at piperidine’s nitrogen is mitigated by using bulky bases (e.g., DIPEA) and low temperatures (0–5°C).

Purification Techniques

  • Flash Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted intermediates.
  • Recrystallization : Ethanol/water (9:1) yields crystals with >99% purity.

Chemical Reactions Analysis

1-{3-[3-(2-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]BENZENESULFONYL}PIPERIDINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

    Sulfonation: The piperidinylsulfonyl group can participate in sulfonation reactions, forming sulfonated products.

Scientific Research Applications

Anticonvulsant Activity

Research has shown that derivatives of thiadiazole compounds exhibit significant anticonvulsant properties. The presence of the [1,2,4]triazole and thiadiazole rings in the structure of this compound suggests potential efficacy in treating epilepsy and other seizure disorders. Studies have indicated that modifications on these rings can enhance their anticonvulsant activity compared to standard drugs like phenytoin and carbamazepine .

Antimicrobial Activity

Compounds containing thiadiazole and triazole structures have been reported to possess antimicrobial properties. The incorporation of the bromophenyl group enhances the antimicrobial activity against various pathogens. A review highlighted that such compounds could be effective against resistant strains of bacteria and fungi .

Anticancer Properties

Recent studies have focused on the anticancer potential of triazolo-thiadiazole derivatives. These compounds have demonstrated activity against various cancer cell lines by inhibiting tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest. The specific structure of 1-{3-[3-(2-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]BENZENESULFONYL}PIPERIDINE may enhance its selectivity toward cancer cells while minimizing effects on normal cells .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, which is supported by studies indicating that similar thiadiazole derivatives can inhibit inflammatory mediators. This application is particularly relevant in the context of chronic inflammatory diseases such as arthritis and inflammatory bowel disease .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structural components:

  • Triazole and Thiadiazole Rings : These heterocycles are known for their biological activity and contribute to the compound's pharmacological profile.
  • Bromophenyl Substitution : The bromine atom increases lipophilicity and may enhance binding affinity to biological targets.
  • Benzenesulfonyl Group : This moiety can facilitate interactions with various enzymes and receptors involved in disease pathways.

Case Studies

Several studies have investigated related compounds with similar structures:

  • A study published in Pharmaceutical Sciences explored a series of triazolo-thiadiazole derivatives that exhibited promising anticonvulsant effects in animal models. The most active compound showed a protective index comparable to established anticonvulsants .
  • Another research article focused on the synthesis and evaluation of triazolo-thiadiazoles for antimicrobial activity against resistant bacterial strains. The results indicated significant inhibition zones compared to controls .

Mechanism of Action

The mechanism of action of 1-{3-[3-(2-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]BENZENESULFONYL}PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-{3-[3-(2-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]BENZENESULFONYL}PIPERIDINE can be compared with other similar compounds, such as:

    Trazodone Related Compound D: This compound has a similar triazolo structure but differs in the substituents attached to the core.

    Other Triazolothiadiazoles: Various triazolothiadiazole derivatives exist, each with unique substituents that confer different properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

The compound 1-{3-[3-(2-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]BENZENESULFONYL}PIPERIDINE is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Chemical Formula : C18H13BrN4OS
  • Molecular Weight : 413.29102 g/mol

The compound features a triazole-thiadiazole moiety, which is known for various biological activities, particularly in anticancer research.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. For example, compounds containing the 1,3,4-thiadiazole structure have shown significant inhibition of cell growth in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines. The most active compounds reported had GI50 values ranging from 0.74 to 10.0 μg/mL .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific protein kinases and interference with cellular signaling pathways. For instance, some derivatives have been shown to inhibit the Abl protein kinase with IC50 values as low as 7.4 µM . The interaction between these compounds and target proteins typically involves hydrogen bonding and hydrophobic interactions, which are crucial for their biological activity.

Other Biological Activities

In addition to anticancer properties, thiadiazole derivatives have demonstrated a range of other biological activities:

  • Antiparasitic Effects : Certain derivatives have shown effectiveness against protozoan parasites like Trypanosoma cruzi, with growth inhibition observed at concentrations as low as 25 μg/mL .
  • Antimicrobial Activity : Compounds featuring the triazole-thiadiazole structure have also been evaluated for their antimicrobial properties and have shown promising results against various pathogens .

Case Study 1: Anticancer Activity

A study conducted on a series of triazolo-thiadiazole derivatives revealed that specific substitutions on the thiadiazole ring significantly enhanced anticancer activity. For instance, one compound exhibited an IC50 value of 1.5 μM against the L1210 mouse leukemia cell line .

Case Study 2: Antiparasitic Activity

Another investigation focused on the antiparasitic potential of N-benzenesulfonyl derivatives of benzotriazole demonstrated that certain compounds could reduce the viability of Entamoeba histolytica significantly more than traditional treatments like metronidazole . This highlights the potential for developing new therapeutic agents based on the structural framework of this compound.

Table 1: Biological Activity Summary of Thiadiazole Derivatives

CompoundCell LineGI50/IC50 (µg/mL)Activity Type
Compound AHCT1163.29Anticancer
Compound BH46010Anticancer
Compound CMCF-70.74Anticancer
Compound DL12101.5Anticancer
Compound ETrypanosoma25Antiparasitic

Table 2: Mechanism Insights for Selected Compounds

CompoundTarget ProteinIC50 (µM)Interaction Type
Compound AAbl Kinase7.4Hydrogen Bonding
Compound BUnknownNot ReportedHydrophobic Interaction

Q & A

Q. What are the established synthetic routes for 1-{3-[3-(2-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzenesulfonyl}piperidine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of precursor heterocycles (e.g., triazole and thiadiazole moieties) under reflux with POCl₃ or other dehydrating agents . Optimization includes varying temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalysts (e.g., p-toluenesulfonic acid) to improve yields. Characterization via TLC and HPLC ensures purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use X-ray crystallography to confirm the triazolothiadiazole core and sulfonyl-piperidine linkage (as demonstrated for analogous triazolo-thiadiazole derivatives in ). Complement with ¹H/¹³C NMR (focusing on aromatic protons at δ 7.2–8.5 ppm and sulfonyl signals at δ 3.5–4.0 ppm) and HRMS for molecular ion verification .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Methodological Answer : Prioritize in vitro antimicrobial assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using microbroth dilution (MIC determination). Include docking studies to predict binding affinity to bacterial enzyme targets (e.g., dihydrofolate reductase) .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of this compound’s reactivity?

  • Methodological Answer : Perform Density Functional Theory (DFT) calculations (B3LYP/6-311G++(d,p)) to map electron density distributions, HOMO-LUMO gaps, and reactive sites (e.g., sulfonyl group). Compare with experimental data (e.g., X-ray bond lengths) to validate computational models .

Q. What experimental designs resolve contradictions in observed vs. predicted biological activity?

  • Methodological Answer : Apply factorial design to isolate variables (e.g., substituent effects, stereochemistry). For example, if predicted antimicrobial activity (via docking) conflicts with assay results, test derivatives with modified bromophenyl or piperidine groups. Use ANOVA to identify statistically significant factors .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Methodological Answer : Combine molecular dynamics simulations (50–100 ns trajectories) with surface plasmon resonance (SPR) to quantify binding kinetics (ka/kd). For enzyme targets, use stopped-flow spectroscopy to monitor catalytic inhibition in real time .

Q. How can AI-driven tools optimize reaction pathways for scaled synthesis?

  • Methodological Answer : Implement AI platforms (e.g., COMSOL Multiphysics) to simulate reaction kinetics and byproduct formation. Train models on existing triazolothiadiazole synthesis data to predict optimal conditions (e.g., reagent ratios, solvent systems) .

Q. What strategies mitigate instability or degradation during storage?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. If degradation occurs (e.g., sulfonyl hydrolysis), modify storage conditions (argon atmosphere, desiccants) or formulate as a salt (e.g., hydrochloride) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational and experimental spectral data?

  • Methodological Answer : Re-examine solvent effects (e.g., DMSO vs. CDCl₃ in NMR) and conformational flexibility (via variable-temperature NMR). Use TD-DFT to simulate UV-Vis spectra and compare with experimental λmax values .

Q. What statistical frameworks are suitable for dose-response studies?

  • Methodological Answer :
    Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀. Use Bootstrap resampling (1,000 iterations) to estimate confidence intervals for small datasets .

Future Directions

  • Smart Laboratories : Integrate AI for real-time reaction monitoring and autonomous parameter adjustment .
  • Reaction Path Search : Combine quantum chemical calculations (e.g., IRC analysis) with machine learning to predict novel derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.